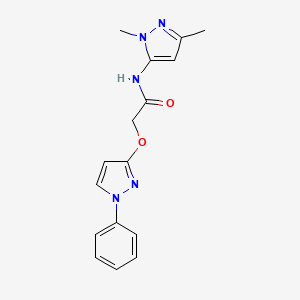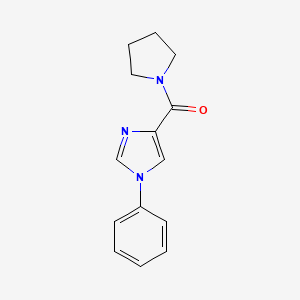
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell signaling. Additionally, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to inhibit the activity of various kinases, including JNK and p38, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the major advantages of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is its ease of synthesis and high yield. Additionally, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has shown high potency and selectivity in various biological assays, making it a promising candidate for drug development. However, one of the limitations of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, further studies are needed to explore the potential applications of N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide in other fields, such as materials science and nanotechnology.
合成方法
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide can be synthesized through a simple and efficient method using a one-pot reaction involving the reaction of 2,5-dimethylpyrazole-3-carboxylic acid, 1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one, and hydroxylamine hydrochloride in the presence of triethylamine and acetic anhydride. This method yields N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide as a white crystalline solid with a high yield and purity.
科学研究应用
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been used as a probe to study protein-protein interactions and enzyme activity. In materials science, N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide has been used as a building block for the synthesis of novel organic materials with unique properties.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(1-phenylpyrazol-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-12-10-14(20(2)18-12)17-15(22)11-23-16-8-9-21(19-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBMMJCAKPCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=NN(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)
![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)



![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)


![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)